![molecular formula C28H20Si B172817 Diphenylbis(phenylethynyl)silane CAS No. 18784-61-7](/img/structure/B172817.png)
Diphenylbis(phenylethynyl)silane
Overview
Description
Diphenylbis(phenylethynyl)silane is a chemical compound with the molecular formula C28H20Si . It is a solid at 20 degrees Celsius . The molecule contains a total of 52 bonds, including 32 non-H bonds, 26 multiple bonds, 2 rotatable bonds, 2 triple bonds, 24 aromatic bonds, and 4 six-membered rings .
Synthesis Analysis
Diphenylbis(phenylethynyl)silane (DPDPES) was synthesized by the Grignard reaction . The Grignard reaction is a common reaction method with mild conditions .Molecular Structure Analysis
The molecular structure of Diphenylbis(phenylethynyl)silane was characterized by H-NMR . It contains 52 bonds in total; 32 non-H bonds, 26 multiple bonds, 2 rotatable bonds, 2 triple bonds, 24 aromatic bonds, and 4 six-membered rings .Chemical Reactions Analysis
The cure kinetics of DPDPES were analyzed using differential scanning calorimetry (DSC) . The cure curves were typically sigmoid shape and cure reactions could be described by an autocatalytic kinetic model by isothermal DSC .Physical And Chemical Properties Analysis
Diphenylbis(phenylethynyl)silane is a solid at 20 degrees Celsius . It has a molecular weight of 384.55 g/mol . The melting point is between 79.0 to 83.0 °C .Scientific Research Applications
Organometallic Chemistry
- Generation of Spirobis[1,2-oxasiletanide] : Diphenylbis((phenylthio)methyl)silane undergoes sequential treatments involving lithium naphthalenide and hexafluoroacetone, leading to the generation of a pentacoordinate silicate with two 1,2-oxasiletanide rings (Kawashima, Naganuma, & Okazaki, 1998).
Chemistry of Carbon-Carbon Bond Formation
- Zirconocene-Mediated Intramolecular Bond Formation : The interaction of bis(phenylethynyl)silane with Cp2ZrEt2 and H2O/CuCl leads to the formation of 1,4-diphenyl-1,3-butadiene and silacyclobutene derivatives (Xi et al., 1997).
Material Science and Optoelectronics
- Electron-Transporting Host Materials : Diphenylbis(3-(pyridine-4-yl)phenyl)silane, among others, has been utilized as an electron-transporting host material for high-efficiency phosphorescent organic light-emitting diodes (Sohn et al., 2018).
- Synthesis for Organic Electroluminescent Devices : 2,5-Diaryl-3,4-diphenylsiloles were synthesized from bis(phenylethynyl)silanes, showing significant potential for use in organic electroluminescent devices (Yamaguchi et al., 2000).
- Carrier- and Exciton-Confining Device Structure : Diphenylbis[4-(9-carbazoyl)phenyl]silane was used in a highly efficient blue phosphorescent device, demonstrating enhanced efficiency and reduced roll-off (Hung et al., 2011).
Polymer Chemistry
- Silane-ene and Silane-Acrylate Polymerization : Diphenylsilane showed potential in photopolymerizable mixtures with enes and acrylates, exhibiting low oxygen sensitivity and high conversion rates (El-Roz et al., 2008).
Crystallography
- Polymorph of Diphenylbis(triphenylsilyl)silane : A new trigonal polymorph of diphenylbis(triphenylsilyl)silane was discovered, expanding the understanding of its crystalline forms (Nordschild, Auner, & Bolte, 2006).
Mechanism of Action
Target of Action
Diphenylbis(phenylethynyl)silane (DPDPES) is a silicon-containing arylacetylenic monomer . The primary target of DPDPES is the chemical reaction it undergoes during the curing process . The curing process involves the transformation of the monomer into a polymer, which is a large molecule composed of repeating subunits .
Mode of Action
DPDPES interacts with its targets through a process known as curing . The curing process is characterized by an autocatalytic kinetic model . This means that the rate of the reaction increases as the reaction proceeds, leading to a self-accelerating effect . The curing process can be described by an autocatalytic kinetic model by isothermal differential scanning calorimetry (DSC) .
Biochemical Pathways
The biochemical pathway involved in the action of DPDPES is the curing process, which involves the transformation of the monomer into a polymer . This process is characterized by an autocatalytic reaction, where the rate of the reaction increases as the reaction proceeds . The curing process of DPDPES is a first-order kinetic reaction .
Pharmacokinetics
The curing kinetics of dpdpes have been investigated using differential scanning calorimetry (dsc), both isothermally at various temperatures and non-isothermally at various heating rates .
Result of Action
The result of the action of DPDPES is the formation of a polymer with high-temperature properties and high char yield . The total conversion of the monomer increases with the increase of temperature and heating rate . This makes DPDPES and its resulting polymers useful in various applications, including biomaterials, optoelectronics, and ceramic precursors .
Action Environment
The action of DPDPES is influenced by environmental factors such as temperature and heating rate . The effect of diffusion is more evident at low temperatures . The curing process is typically carried out under moisture-free and oxygen-free conditions .
Safety and Hazards
properties
IUPAC Name |
diphenyl-bis(2-phenylethynyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20Si/c1-5-13-25(14-6-1)21-23-29(27-17-9-3-10-18-27,28-19-11-4-12-20-28)24-22-26-15-7-2-8-16-26/h1-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVOORFIXBLFFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#C[Si](C#CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30410431 | |
Record name | Silane, diphenylbis(phenylethynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30410431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenylbis(phenylethynyl)silane | |
CAS RN |
18784-61-7 | |
Record name | Silane, diphenylbis(phenylethynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30410431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIS(PHENYLETHYNYL)DIPHENYLSILANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.